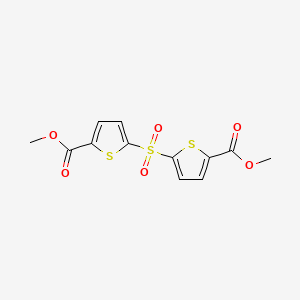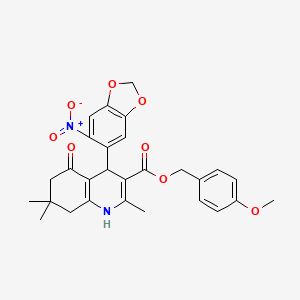
dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) (DSTC) is a chemical compound that belongs to the class of sulfonyl esters. It has been widely studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry.
Applications De Recherche Scientifique
Dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) has been studied for its potential applications in various scientific fields. In organic synthesis, it has been used as a reagent for the synthesis of various compounds, including sulfones, sulfonamides, and sulfonylureas. In material science, dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) has been used as a building block for the synthesis of novel organic materials, such as conjugated polymers and dendrimers. In medicinal chemistry, dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) has been studied for its potential as an anticancer agent, as well as for its antibacterial and antifungal properties.
Mécanisme D'action
The mechanism of action of dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) is not fully understood. However, it is believed to act through the inhibition of enzymes involved in various biological processes, such as DNA replication and protein synthesis. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process.
Biochemical and Physiological Effects
dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) has been shown to have various biochemical and physiological effects. In vitro studies have shown that it has antibacterial and antifungal properties, as well as anticancer activity against various cancer cell lines. It has also been shown to inhibit the growth of certain viruses, such as herpes simplex virus. In vivo studies have shown that it has anti-inflammatory and analgesic effects, as well as potential as an antidiabetic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) in lab experiments is its high reactivity and selectivity, which allows for the synthesis of complex molecules with high yields. Another advantage is its relatively low toxicity, which makes it a safer alternative to other reagents. However, one limitation is its high cost, which may limit its use in large-scale experiments. Another limitation is its limited solubility in certain solvents, which may affect its reactivity in certain reactions.
Orientations Futures
There are several future directions for the study of dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate). One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate its mechanism of action and to determine its potential as a therapeutic agent for other diseases, such as viral infections and diabetes.
Conclusion
In conclusion, dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) is a chemical compound that has been widely studied for its potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) can be achieved through a two-step process. In the first step, 2-thiophenecarboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. In the second step, the acid chloride is treated with dimethyl sulfoxide (DMSO) and triethylamine (TEA) to obtain dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate). The reaction mechanism involves the formation of an intermediate sulfonyl chloride, which then reacts with DMSO and TEA to form dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate).
Propriétés
IUPAC Name |
methyl 5-(5-methoxycarbonylthiophen-2-yl)sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6S3/c1-17-11(13)7-3-5-9(19-7)21(15,16)10-6-4-8(20-10)12(14)18-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQJNSBMNNJDBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)S(=O)(=O)C2=CC=C(S2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(5-methoxycarbonylthiophen-2-yl)sulfonylthiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![lithium 3-[(4-ethoxybenzoyl)amino]propanoate](/img/structure/B5203949.png)
![5-[3-bromo-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5203950.png)
![2-[(4-fluorophenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole](/img/structure/B5203953.png)

![2-[(2-hydroxyethyl)amino]-9-methyl-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5203974.png)
![(3aS*,6aR*)-5-(4,6-dimethyl-2-pyrimidinyl)-3-[3-(4-fluorophenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5203988.png)

![N-methyl-3-{[3'-(1H-pyrazol-3-yl)-2-biphenylyl]oxy}-1-propanamine trifluoroacetate](/img/structure/B5203996.png)

![5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5204004.png)
![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5204035.png)
![2-isopropyl-5-methylcyclohexyl [(4-bromophenyl)thio]acetate](/img/structure/B5204046.png)
![ethyl 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5204051.png)
![1-(3-chloro-4-methylphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5204057.png)